molecular formula C13H13ClN2O3S B2938993 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034223-84-0

1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2938993
CAS RN: 2034223-84-0
M. Wt: 312.77
InChI Key: ZZCBZPOREUZAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine dione group, a chlorinated dihydrothienopyridine group, and an oxoethyl linker connecting these two groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine dione and dihydrothienopyridine cores, followed by their connection via the oxoethyl linker . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine dione and dihydrothienopyridine groups, as well as the oxoethyl linker . The presence of the chlorine atom could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine dione and dihydrothienopyridine groups, as well as the chlorine atom . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorine atom could potentially influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored novel routes and chemical reactions involving pyrrolidine-diones, which are structurally similar to the compound . For instance, studies have demonstrated innovative synthesis methods for cyclic imides and their derivatives, highlighting their potential in medicinal chemistry and organic synthesis due to their unique structural and chemical properties. These works involve complex chemical reactions, such as domino condensation, allylic hydroxylation, and the formation of fused ring compounds, which are essential for developing new pharmaceuticals and materials (Landmesser et al., 2008; Butler et al., 1987).

Catalytic and Organic Reaction Applications

Certain derivatives of pyrrolidine-diones have been investigated for their role in catalysis and organic reactions. This includes the synthesis of polymers and the use of these compounds as intermediates in organic synthesis to produce materials with specific optical and electronic properties. The study of these compounds contributes to advancements in materials science, particularly in developing new luminescent materials and catalysts for organic transformations (Mitsumoto & Nitta, 2004; Yin et al., 2008).

Pharmaceutical and Medicinal Chemistry

Some studies focus on the pharmaceutical applications of cyclic imides, including their potential in reversing amnesia and cognitive impairments. These compounds have been synthesized and evaluated for their biological activity, demonstrating the importance of structural modifications in enhancing their biological profiles. Such research is crucial for drug discovery and development, offering insights into designing new therapeutic agents (Butler et al., 1987; Maity & Pramanik, 2013).

Mechanism of Action

The mechanism of action of this compound, if it has any biological activity, would likely depend on its structure and the specific biological target it interacts with . Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, reactivity, and potential biological activity . Additionally, studies could be conducted to explore its potential applications in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

1-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-10-5-8-6-15(4-3-9(8)20-10)13(19)7-16-11(17)1-2-12(16)18/h5H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCBZPOREUZAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.